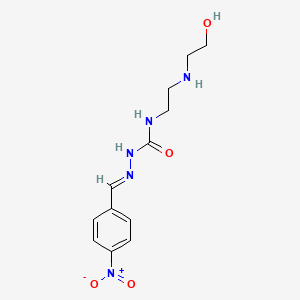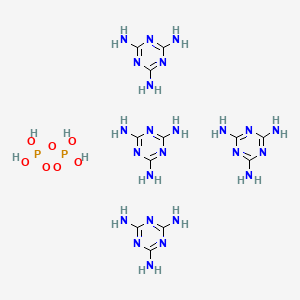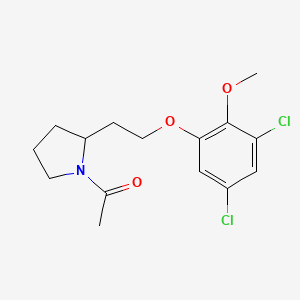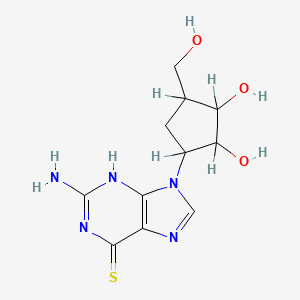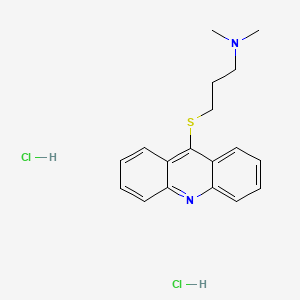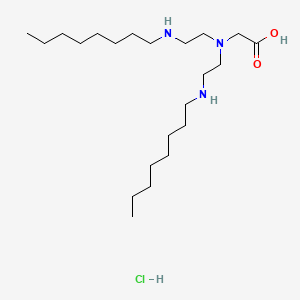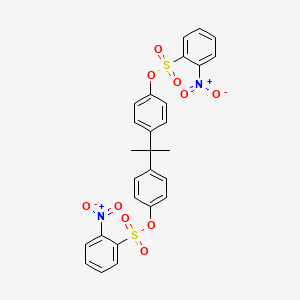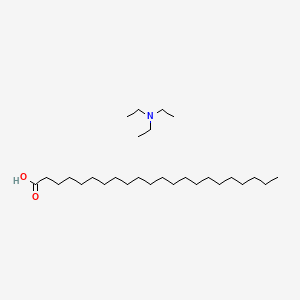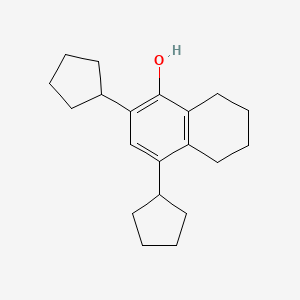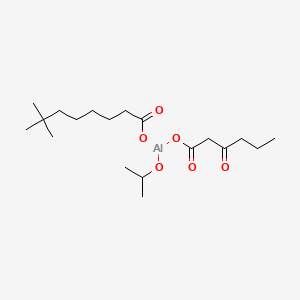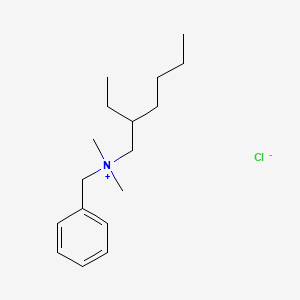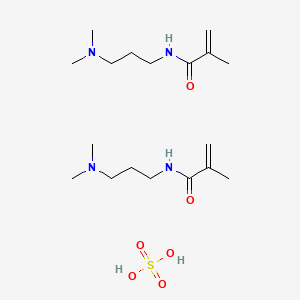
ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol is a compound that combines the properties of both phosphonium salts and phenolic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol typically involves the reaction of triphenylphosphine with ethyl bromide to form ethyl(triphenyl)phosphanium bromide. This intermediate is then reacted with 2-(6-methylheptyl)phenol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like acetonitrile or chloroform and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phosphonium group can be reduced to form phosphines.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the phosphonium group can yield phosphines .
Wissenschaftliche Forschungsanwendungen
Ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by scavenging free radicals, while the phosphonium group can interact with cellular membranes and proteins. These interactions can modulate various biochemical pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis and catalysis.
Phenol: A simple phenolic compound with antioxidant properties.
Ethyltriphenylphosphonium bromide: An intermediate in the synthesis of ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol
Uniqueness
This compound is unique due to its combination of phosphonium and phenolic functionalities, which allows it to exhibit a diverse range of chemical behaviors and applications. This dual functionality makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
93939-72-1 |
|---|---|
Molekularformel |
C34H42OP+ |
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
ethyl(triphenyl)phosphanium;2-(6-methylheptyl)phenol |
InChI |
InChI=1S/C20H20P.C14H22O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h3-17H,2H2,1H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1; |
InChI-Schlüssel |
IGWWNNNCVRUJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)CCCCCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


